
vinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
説明
Vinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, also known as VDP, is a chemical compound that has been found to have potential applications in scientific research. VDP is a vinyl ester of dimethyl malonate, and its synthesis method involves a reaction between dimethyl malonate and 3,4-dihydroisoquinoline-1,3-dione. In
科学的研究の応用
Vinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to have anti-inflammatory and anti-tumor properties, and it has also been found to be a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
The mechanism of action of vinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its inhibition of HDACs. HDACs remove acetyl groups from histones, which leads to the repression of gene expression. Inhibition of HDACs by this compound leads to an increase in histone acetylation, which leads to the activation of gene expression. This mechanism of action has been proposed to be responsible for the anti-inflammatory and anti-tumor properties of this compound.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and it has also been found to reduce inflammation in animal models of inflammatory disease. In addition, this compound has been found to have neuroprotective effects in animal models of neurodegenerative disease.
実験室実験の利点と制限
One advantage of using vinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in lab experiments is that it is a relatively simple and straightforward compound to synthesize. In addition, its mechanism of action as an HDAC inhibitor makes it an attractive compound for use in studies of gene expression and epigenetics. However, one limitation of using this compound in lab experiments is that it has not yet been extensively studied, and its potential side effects and toxicity are not well understood.
将来の方向性
There are a number of potential future directions for the use of vinyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in scientific research. One area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential use in the treatment of inflammatory and neurodegenerative diseases. In addition, further studies are needed to better understand the mechanism of action of this compound and its potential side effects and toxicity.
特性
IUPAC Name |
ethenyl 2-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-3-18-13(17)8(2)14-11(15)9-6-4-5-7-10(9)12(14)16/h3-8H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDKQXNNCZPHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC=C)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


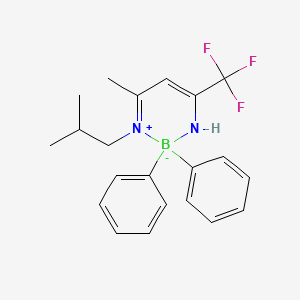
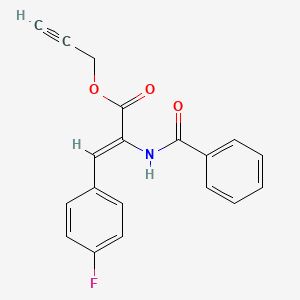
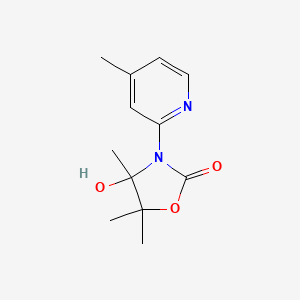
![2-({6-[(2-chloro-6-fluorobenzylidene)amino]-1,3-benzothiazol-2-yl}thio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4289878.png)

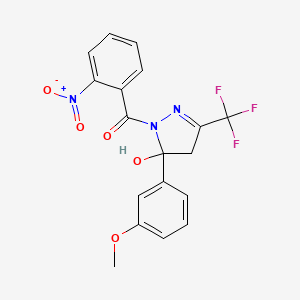
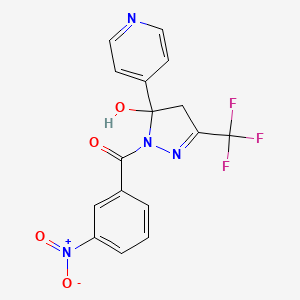
![4-({[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B4289904.png)
![N-{2-[(4-{[2-(benzylamino)-2-oxoethyl]thio}benzyl)thio]-1,3-benzothiazol-6-yl}-4-(decyloxy)benzamide](/img/structure/B4289911.png)

![2,2'-[sulfonylbis(ethane-2,1-diylthio)]bis(2-methylpropane)](/img/structure/B4289934.png)
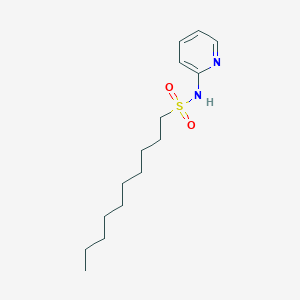
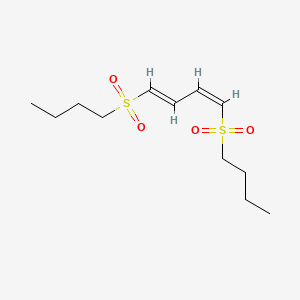
![5-(butylsulfonyl)-6-[2-(butylsulfonyl)vinyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B4289950.png)
